(1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h9-12H,1-8H2/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPGDJMVWRZEJF-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)OC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1s,2s 2 Oxan 4 Yloxy Cyclohexan 1 Ol
Strategies for Stereoselective Formation of the Cyclohexane (B81311) Core
The cornerstone of synthesizing (1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol is the establishment of the (1S,2S) stereochemistry on the cyclohexane ring. Several powerful techniques can be employed to achieve this, including asymmetric hydroxylation and epoxidation routes, as well as chiral pool synthesis.
Asymmetric Hydroxylation and Epoxidation Routes
Asymmetric dihydroxylation and epoxidation of prochiral cyclohexene (B86901) derivatives are among the most reliable methods for introducing the desired stereocenters. The Sharpless asymmetric dihydroxylation, for instance, is a powerful tool for the enantioselective synthesis of vicinal diols from alkenes. beilstein-journals.org In the context of the target molecule, cyclohexene could be subjected to asymmetric dihydroxylation using a catalytic amount of osmium tetroxide in the presence of a chiral ligand to yield (1S,2S)-cyclohexane-1,2-diol. The choice of the chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates the facial selectivity of the dihydroxylation, allowing for the selective formation of the desired enantiomer. beilstein-journals.org
Key parameters in Sharpless asymmetric dihydroxylation include the choice of oxidant, solvent system, and temperature, all of which can influence both the yield and the enantiomeric excess (ee) of the product. For example, the use of AD-mix-α (containing (DHQ)2PHAL) or AD-mix-β (containing (DHQD)2PHAL) provides a convenient, pre-packaged set of reagents for achieving high enantioselectivity for a wide range of olefins.
| Catalyst System | Ligand Type | Expected Product from Cyclohexene | Typical ee (%) |
| AD-mix-β | (DHQD)2PHAL | (1S,2S)-cyclohexane-1,2-diol | >95 |
| AD-mix-α | (DHQ)2PHAL | (1R,2R)-cyclohexane-1,2-diol | >95 |
This is an illustrative table based on typical outcomes of Sharpless Asymmetric Dihydroxylation on simple olefins.
Following the dihydroxylation, subsequent etherification of the resulting diol would lead to the target molecule.
Alternatively, asymmetric epoxidation of cyclohexene, followed by regioselective and stereospecific ring-opening of the resulting epoxide, can also provide access to the (1S,2S)-cyclohexanediol scaffold. The hydrolytic kinetic resolution of racemic cyclohexene oxide using chiral catalysts is another viable approach to obtain enantiomerically enriched (1S,2S)-cyclohexane-1,2-diol.
Chiral Pool Synthesis Approaches Utilizing Pre-existing Chirality
The chiral pool refers to the collection of readily available, enantiopure natural products that can be used as starting materials in a synthesis. wikipedia.org This strategy can be highly efficient as it circumvents the need for developing and optimizing an asymmetric step. For the synthesis of this compound, a suitable chiral starting material derived from the chiral pool could be a derivative of quinic acid or shikimic acid, which possess a substituted cyclohexane ring with defined stereochemistry.
For instance, cis-cyclohexadiene diols, which can be obtained from the microbial oxidation of aromatic compounds, are versatile chiral synthons. elsevierpure.com These compounds can undergo a variety of stereoselective transformations, such as epoxidation, dihydroxylation, and hydrogenation, to construct the desired (1S,2S)-diol functionality on the cyclohexane ring. The pre-existing stereocenters in the cyclohexadiene diol guide the stereochemical outcome of subsequent reactions, providing a high degree of diastereoselectivity.
Enantioselective and Diastereoselective Etherification Reactions
Once the chiral (1S,2S)-cyclohexane-1,2-diol core is established, the subsequent formation of the ether linkage with the oxane moiety must be performed with high stereocontrol. This involves addressing both regioselectivity, in the case of a polyol precursor, and stereocontrol in the formation of the new C-O bond.
Regioselective Functionalization of Polyols
When starting with (1S,2S)-cyclohexane-1,2-diol, the two hydroxyl groups are chemically equivalent. However, in more complex polyol precursors derived from the chiral pool, regioselective functionalization becomes crucial. This can often be achieved by exploiting the different steric and electronic environments of the various hydroxyl groups. Protecting group strategies are commonly employed to differentiate between hydroxyl groups, allowing for the selective etherification of the desired position.
Stereocontrol in Glycosidation-Type Reactions with Oxane Precursors
The formation of the ether bond between the cyclohexane diol and the oxane moiety is a key step that requires careful control of stereochemistry. This reaction can be viewed as a glycosidation-type reaction, where the cyclohexanol (B46403) acts as the aglycone and a derivative of oxane acts as the glycosyl donor.
The stereochemical outcome of such a reaction is influenced by several factors, including the nature of the leaving group on the oxane precursor, the choice of promoter or catalyst, and the reaction conditions. frontiersin.org For instance, the use of a participating neighboring group at the C-2 position of the oxane precursor can direct the incoming nucleophile (the cyclohexanol) to the opposite face, leading to the formation of a 1,2-trans-glycosidic linkage. Conversely, under conditions that favor an SN1-type mechanism, a mixture of anomers may be obtained.
To achieve the desired (S) configuration at the C-4 position of the oxane ring, if starting with a racemic or prochiral oxane precursor, an enantioselective etherification method would be necessary. This could involve the use of a chiral catalyst to differentiate between the enantiotopic faces of the oxane precursor.
Biocatalytic and Enzymatic Approaches to this compound
Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis, often providing exceptional levels of stereoselectivity under mild reaction conditions. Enzymes can be used to perform kinetic resolutions of racemic mixtures or to carry out asymmetric transformations on prochiral substrates.
Enzyme-Catalyzed Functionalization of Cyclohexane Derivatives
The synthesis of the target molecule can benefit significantly from enzymes that functionalize cyclohexane precursors with high stereoselectivity. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are particularly useful for the asymmetric reduction of ketones to produce chiral alcohols.
A potential strategy involves the enzymatic reduction of 2-(oxan-4-yloxy)cyclohexan-1-one. The prochiral ketone could be reduced to the desired (1S,2S)-cyclohexanol. The stereochemical outcome is determined by the specific enzyme used, as different KREDs can exhibit opposite stereopreferences (following Prelog's rule). For example, alcohol dehydrogenases from Thermoanaerobium brockii and horse liver (HLADH) have been used for the kinetic resolution of various bicyclic and monocyclic ketones, yielding alcohols with high optical purity. nih.gov
Alternatively, a kinetic resolution of racemic trans-2-(oxan-4-yloxy)cyclohexan-1-ol could be performed. In this process, an enzyme, typically a lipase (B570770), selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases like Candida antarctica lipase B (CAL-B) are widely used for their broad substrate scope and high enantioselectivity in resolving racemic alcohols and amines. mdpi.comd-nb.info
| Enzyme Class | Reaction Type | Substrate Type | Key Advantage |
| Ketoreductase (KRED) | Asymmetric Reduction | Prochiral ketones | Direct formation of chiral alcohol |
| Alcohol Dehydrogenase (ADH) | Asymmetric Reduction / KR | Ketones, Racemic alcohols | High stereoselectivity for specific isomers |
| Lipase / Esterase | Kinetic Resolution (KR) | Racemic alcohols, esters | High enantioselectivity, broad applicability |
| Hydrolase | Kinetic Resolution (KR) | Racemic esters | Access to enantiopure acids and alcohols researchgate.net |
Chemoenzymatic Strategies for Enhanced Enantiopurity
Chemoenzymatic strategies combine the advantages of chemical synthesis and biocatalysis to construct complex molecules with high enantiopurity. A particularly powerful approach is dynamic kinetic resolution (DKR), which overcomes the 50% theoretical yield limit of standard kinetic resolution.
In a DKR process for synthesizing this compound, a racemic mixture of the alcohol would be subjected to enzymatic acylation in the presence of a catalyst that racemizes the unreacted enantiomer in situ. This allows the enzyme to continuously convert the racemic starting material into a single enantiomer of the acylated product, theoretically achieving a 100% yield. For instance, the DKR of racemic amines has been achieved on a large scale using Candida antarctica lipase B (CAL-B) for the resolution step and a ruthenium-based catalyst for the racemization step. d-nb.info A similar strategy could be applied to a racemic precursor of the target alcohol.
Another chemoenzymatic route could involve an enzyme-catalyzed kinetic resolution of a racemic intermediate, followed by chemical steps to complete the synthesis. mdpi.com For example, a racemic nitro alcohol like 2-nitrocyclohexanol (B8771557) can be resolved using hydrolases, providing access to both enantiomers in pure form. researchgate.net This resolved intermediate could then be chemically converted to the target molecule, preserving the stereochemical integrity established by the enzyme.
Protecting Group Strategies and Orthogonal Deprotection in the Synthesis of this compound
The synthesis of a molecule with multiple reactive sites, such as a polyol precursor to the target compound, requires a careful strategy for the temporary masking of functional groups. Protecting groups are essential to prevent unwanted side reactions and to direct reactivity to specific sites. wikipedia.org An ideal protecting group strategy involves orthogonal sets, where each group can be removed under specific conditions without affecting the others. uchicago.edu
In a hypothetical synthesis of this compound starting from a precursor like 1,2,4-cyclohexanetriol, distinct protecting groups would be necessary. For instance, the C1 and C2 hydroxyl groups might need to be differentiated from the C4 hydroxyl group before the ether linkage is formed.
Selective Protection: The C4 hydroxyl could be protected with a bulky silyl (B83357) ether, such as tert-butyldiphenylsilyl (TBDPS), which tends to react selectively with less sterically hindered hydroxyl groups.
Formation of the Ether Linkage: The remaining C1 and C2 diol could be temporarily protected, for example, as a cyclic acetal. After deprotection of the C4 hydroxyl, the ether linkage could be formed via a Williamson ether synthesis or a Mitsunobu reaction with tetrahydropyran-4-ol.
Orthogonal Deprotection: The final step would involve the selective removal of the remaining protecting groups. If a benzyl (B1604629) (Bn) ether was used to protect the C1 hydroxyl and a silyl ether for the C2 hydroxyl, they could be removed orthogonally. The benzyl group is typically cleaved by hydrogenolysis (e.g., H₂, Pd/C), while the silyl group is removed with a fluoride (B91410) source (e.g., TBAF). This sequential deprotection ensures the integrity of the target molecule. acs.org
| Protecting Group | Abbreviation | Typical Reagents for Removal | Stability |
| Benzyl Ether | Bn | H₂, Pd/C (Hydrogenolysis) | Stable to acid, base, fluoride |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | F⁻ (e.g., TBAF), mild acid | Stable to base, mild oxidation/reduction |
| Acetyl Ester | Ac | Mild base (e.g., K₂CO₃, MeOH) | Stable to acid, hydrogenolysis |
| Tetrahydropyranyl Ether | THP | Acid (e.g., PPTS, H₂O) | Stable to base, hydrogenolysis |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to base, hydrogenolysis |
The successful synthesis of this compound is thus critically dependent on the rational application of these advanced methodologies, from the initial asymmetric induction to the final, selective deprotection steps.
Stereochemical Investigations and Conformational Analysis of 1s,2s 2 Oxan 4 Yloxy Cyclohexan 1 Ol
Detailed Conformational Analysis of the Cyclohexane (B81311) Ring System
The cyclohexane ring is not planar; it adopts puckered conformations to alleviate angle and torsional strain. libretexts.org The most stable of these is the chair conformation, which eliminates nearly all such strain. gmu.educhemistrytalk.org
The cyclohexane framework exists predominantly in two interconverting chair conformations. gmu.edu This interconversion, known as ring inversion or ring-flipping, proceeds through higher-energy intermediates like the twist-boat and boat conformations. nih.govresearchgate.net For an unsubstituted cyclohexane ring, the two chair conformers are identical and exist in equal concentrations at equilibrium. libretexts.org
However, when substituents are present, as in (1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol, the two chair conformations are no longer energetically equivalent. libretexts.org The process of ring inversion converts any axial substituent to an equatorial position and vice versa. libretexts.org The energy barrier for this inversion is typically around 8 to 11 kcal/mol, allowing for rapid interconversion at room temperature. nih.gov The equilibrium will favor the conformer that minimizes steric interactions. libretexts.org
In this compound, the cyclohexane ring is disubstituted at the C1 and C2 positions with a hydroxyl (-OH) group and an oxan-4-yloxy group, respectively. The (1S,2S) stereochemistry dictates a trans relationship between these two substituents. libretexts.org For a trans-1,2-disubstituted cyclohexane, ring inversion interconverts a diequatorial (e,e) conformer and a diaxial (a,a) conformer. libretexts.orgunizin.org
Substituents in the axial position experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring. libretexts.orglibretexts.org This is known as 1,3-diaxial interaction. openochem.org To minimize these unfavorable steric repulsions, substituents preferentially occupy the more spacious equatorial positions. libretexts.orgopenstax.org The magnitude of this preference is quantified by the conformational free energy, or A-value, which represents the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. libretexts.org
| Substituent | A-value (kcal/mol) |
| -OH (hydroxyl) | 0.9 - 1.0 |
| -OR (alkoxy) | 0.8 - 1.2 |
| -CH₃ (methyl) | 1.7 |
| -C(CH₃)₃ (tert-butyl) | > 4.5 |
Note: The oxan-4-yloxy group is a bulky alkoxy group, and its A-value is expected to be significant, favoring the equatorial position.
In the case of trans-1,2-disubstituted cyclohexanes, the diequatorial conformer is substantially more stable than the diaxial conformer. unizin.org For this compound, the conformer with both the hydroxyl group and the bulky oxan-4-yloxy group in equatorial positions is strongly favored. The diaxial conformation would introduce severe 1,3-diaxial interactions for both substituents, making it energetically prohibitive. libretexts.org Consequently, the conformational equilibrium lies almost exclusively on the side of the diequatorial isomer. libretexts.org
| Conformer of this compound | Substituent Positions | Relative Stability |
| Conformer A | C1-OH: equatorialC2-Oxane: equatorial | Highly Favored |
| Conformer B | C1-OH: axialC2-Oxane: axial | Highly Disfavored |
Conformational Analysis of the Oxane Ring Moiety
The oxane (tetrahydropyran) ring, like cyclohexane, is a six-membered ring that adopts a chair conformation to minimize steric and torsional strain. nih.gov The presence of an oxygen atom in the ring introduces differences in bond lengths and angles compared to cyclohexane, but the fundamental conformational principles remain the same.
Ring puckering describes the out-of-plane bending of cyclic molecules to achieve lower energy conformations. nih.govchemrxiv.org For the oxane ring, the chair conformation is the global energy minimum. nih.govresearchgate.net Similar to cyclohexane, the oxane ring can undergo ring inversion, interconverting its own set of axial and equatorial positions. The substituent on the oxane ring—in this case, the ether-linked cyclohexyl group at the C4 position—will also have a strong preference for the equatorial position to avoid 1,3-diaxial interactions within the oxane ring itself.
The cyclohexane ring in a chair conformation with both the -OH and the -O-oxane groups in equatorial positions.
The oxane ring in a chair conformation with the substituent (the rest of the molecule attached via the oxygen bridge) at its C4 position also in an equatorial orientation.
Stereoelectronic Effects within the this compound Framework
Beyond purely steric considerations, stereoelectronic effects also play a crucial role in fine-tuning molecular geometry and stability. wikipedia.orgbaranlab.org These effects arise from the spatial interactions between electron orbitals. researchgate.net
A key stereoelectronic interaction in systems containing heteroatoms is hyperconjugation, which involves the delocalization of electron density from a filled orbital (e.g., a non-bonding lone pair, n) into an adjacent empty antibonding orbital (e.g., σ*). e-bookshelf.de
In the this compound framework, several such interactions are possible:
Anomeric-type Effects: The classical anomeric effect describes the preference for an axial orientation of an electronegative substituent on a carbon adjacent to a ring heteroatom (the anomeric carbon). wikipedia.orgscripps.edu In this molecule, the cyclohexane is attached to C4 of the oxane ring, not the anomeric carbon (C2 or C6). Therefore, the classical anomeric effect is not directly operative at the ether linkage. However, generalized anomeric effects, involving stabilizing n -> σ* interactions, are present throughout the molecule. iitk.ac.in For example, lone pairs on the oxane ring's oxygen atom can interact with the antibonding orbitals of the adjacent C-C bonds (n_O -> σ*_C-C).
Gauche Preference: The conformation around the C-O-C-C bonds of the ether linkage is influenced by stereoelectronic effects. Often, a gauche arrangement is preferred over an anti one due to favorable hyperconjugative interactions between lone pairs on the oxygen and the σ* orbitals of the C-C or C-H bonds. umn.edu
While large-scale conformational preferences are dictated by the avoidance of steric strain (leading to the all-equatorial arrangement), these subtle stereoelectronic effects modulate bond lengths, bond angles, and the rotational profile around the ether linkage, contributing to the precise geometry of the most stable conformer. wikipedia.org
Insufficient Information Found to Generate a Detailed Article on the Stereochemical Investigations of this compound
Despite a comprehensive search for scholarly articles and research data, there is a significant lack of specific information available in the public domain regarding the use of the chemical compound this compound in stereochemical investigations, particularly concerning chirality transfer and induction phenomena.
The investigation sought to detail the diastereoselectivity and enantioselectivity in transformations involving this compound, as well as the mechanisms of chiral information transmission. However, the search did not yield any specific studies, data tables, or detailed research findings that would be necessary to construct a thorough and scientifically accurate article on these topics as requested.
General concepts related to chiral auxiliaries, conformational analysis of cyclohexane derivatives, and mechanisms of chirality transfer in other molecular systems were found. Nonetheless, these general principles cannot be directly and accurately applied to this compound without specific experimental data and research focused on this particular compound.
Consequently, it is not possible to generate the requested article with the level of detail, scientific accuracy, and specific research findings required by the user's outline. The available information is insufficient to provide a meaningful analysis of the diastereoselectivity, enantioselectivity, and mechanisms of chiral induction for this compound.
Mechanistic and Kinetic Studies of Reactions Involving 1s,2s 2 Oxan 4 Yloxy Cyclohexan 1 Ol
Elucidation of Reaction Pathways and Intermediates
The elucidation of a reaction pathway involves a detailed examination of the elementary steps that lead from reactants to products, including the identification of any transient intermediates.
Investigation of Reaction Orders and Rate-Determining Steps
A cornerstone of mechanistic investigation is the determination of the reaction order with respect to each reactant, which is experimentally derived from the rate law. The rate law expresses the relationship between the rate of a reaction and the concentration of the reactants. mdpi.com For a hypothetical reaction of (1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol, such as its oxidation, the rate law would take the general form:
Rate = k [this compound]^x [Oxidant]^y
To determine these orders, the method of initial rates is commonly employed. This involves measuring the initial rate of the reaction while systematically varying the initial concentration of one reactant and keeping the others constant. ox.ac.uk For instance, if doubling the initial concentration of this compound doubles the initial rate, the reaction is first-order with respect to this compound. If the rate quadruples, it is second-order. If the rate remains unchanged, it is zero-order.
Table 1: Hypothetical Data for Determining Reaction Order in the Oxidation of this compound
| Experiment | Initial [this compound] (M) | Initial [Oxidant] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
Identification of Transient Species through Spectroscopic and Trapping Methods
Transient species, such as carbocations, radicals, or unstable intermediates, are often too short-lived to be isolated. Their detection provides direct evidence for a proposed reaction mechanism. Time-resolved infrared spectroscopy can be used to monitor the substitution of ligands on transient organometallic species, providing insight into reaction mechanisms. rsc.orgresearchgate.net For reactions involving this compound, techniques like flash photolysis coupled with UV-Vis or IR spectroscopy could be employed to observe the formation and decay of such intermediates.
In acid-catalyzed reactions, such as the dehydration of the alcohol moiety, a carbocation intermediate would be expected. athabascau.ca Spectroscopic identification of this carbocation would be strong evidence for an E1 mechanism.
Chemical trapping is another powerful technique. A "trapping agent" is introduced into the reaction mixture, which reacts specifically with a suspected intermediate to form a stable, isolable product. For example, if a radical intermediate is proposed, a radical scavenger could be used. The identification of the product formed from the scavenger and the trapped radical confirms the presence of that radical intermediate.
Kinetics of Derivatization and Transformation Reactions
The derivatization or transformation of this compound, for instance, through acylation of the hydroxyl group or cleavage of the ether linkage, can be studied kinetically to understand the factors influencing the reaction rate.
Quantitative Analysis of Reaction Rates under Varied Conditions
The rate of a reaction is quantified by the rate constant, k. This constant is temperature-dependent, as described by the Arrhenius equation. By measuring the reaction rate at different temperatures, the activation energy (Ea), which is the minimum energy required for the reaction to occur, can be determined.
Studying the reaction under different conditions of concentration, temperature, and pressure provides a comprehensive kinetic profile. youtube.com For example, the rate of esterification of the hydroxyl group with an acylating agent could be monitored over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to measure the disappearance of the starting material or the appearance of the product.
Table 2: Illustrative Rate Constants for a Hypothetical Acylation Reaction at Different Temperatures
| Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |
| 298 | 0.05 |
| 308 | 0.12 |
| 318 | 0.28 |
Plotting ln(k) versus 1/T (an Arrhenius plot) for these data would yield a straight line, the slope of which is equal to -Ea/R, where R is the gas constant. This allows for the calculation of the activation energy.
Influence of Catalysis and Solvent on Reaction Kinetics
Catalysts accelerate reactions without being consumed by lowering the activation energy. mdpi.com For reactions of this compound, both acid and base catalysis are plausible. For example, the dehydration of the alcohol would be acid-catalyzed, proceeding through a carbocation intermediate. umass.edu The rate of this reaction would be highly dependent on the concentration and strength of the acid catalyst.
Solvents can significantly impact reaction rates. nih.gov Polar protic solvents, for example, can stabilize charged intermediates and transition states through hydrogen bonding, potentially accelerating reactions that involve such species. Conversely, non-polar solvents might be favored for reactions where charge separation is minimal in the transition state. The choice of solvent can therefore be a powerful tool to influence and understand reaction kinetics. nih.gov
Solvent Effects on Reaction Mechanisms and Stereoselectivity
The solvent does not merely act as a medium for the reaction but can actively participate in the reaction mechanism and influence its stereochemical outcome. rsc.org The polarity, viscosity, and hydrogen-bonding capability of the solvent can alter the energy of the ground states and transition states of reactants.
In reactions of this compound, the stereochemistry of the starting material is fixed. However, if a reaction proceeds through a planar intermediate, such as a carbocation formed at the hydroxyl-bearing carbon, the subsequent attack of a nucleophile could occur from either face, potentially leading to a mixture of stereoisomers. The solvent can influence the stereoselectivity of this process by preferentially solvating one of the diastereomeric transition states. rsc.org
For example, in a nucleophilic substitution reaction at the carbon bearing the hydroxyl group, a bulky, non-polar solvent might favor attack from the less sterically hindered face, while a polar, hydrogen-bonding solvent could stabilize a transition state leading to a different stereochemical outcome. A detailed study of how the diastereomeric or enantiomeric ratio of the product changes with different solvents can provide valuable information about the geometry and solvation of the transition state. rsc.orgresearchgate.netdocumentsdelivered.com
Regioselectivity and Chemoselectivity in Chemical Transformations of this compound
The chemical reactivity of "this compound" is primarily governed by its two functional groups: a secondary hydroxyl group and an ether (oxan-4-yloxy) linkage. Chemical transformations can target either of these groups, and the selectivity of such reactions is a crucial aspect to consider.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the case of "this compound", the main issue of chemoselectivity arises in reactions where both the alcohol and the ether could potentially react.
Oxidation Reactions: The secondary alcohol is susceptible to oxidation to a ketone. Many oxidizing agents are highly chemoselective for alcohols over ethers. For instance, reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base), or Dess-Martin periodinane are known to selectively oxidize secondary alcohols without cleaving the more stable ether bond. bham.ac.ukorganic-chemistry.org The ether linkage is generally robust to these conditions.
Reactions with Strong Acids: In contrast, treatment with strong acids, particularly hydrohalic acids like HBr or HI, could lead to a lack of chemoselectivity. Strong acids can protonate the oxygen of both the alcohol and the ether. The protonated alcohol can be eliminated to form an alkene or be substituted by a halide. Simultaneously, the protonated ether can undergo cleavage, a reaction that typically proceeds via an S(_N)1 or S(_N)2 mechanism. wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com The outcome would depend on the specific reaction conditions and the relative rates of these competing pathways.
Protection/Deprotection Strategies: In multi-step syntheses, it is often necessary to protect one functional group while reacting the other. For example, the hydroxyl group could be protected as a silyl (B83357) ether or an ester to allow for chemical modification elsewhere in the molecule. This is a common strategy to enforce chemoselectivity. researchgate.netchem-station.comresearchgate.net
Regioselectivity is concerned with the preference for a reaction to occur at one position over another. For "this compound", regioselectivity would be a factor in reactions that could involve different parts of the cyclohexane (B81311) or oxane rings.
Dehydration of the Alcohol: Acid-catalyzed dehydration of the secondary alcohol would lead to the formation of an alkene. libretexts.orgbritannica.com The position of the resulting double bond is a question of regioselectivity. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is generally the major product. However, the stereochemistry of the starting material and the nature of the leaving group can also influence the regiochemical outcome.
Ether Cleavage: Acid-catalyzed cleavage of the ether bond presents a regioselective challenge. The protonated ether can be attacked by a nucleophile at either of the adjacent carbon atoms (C2 of the cyclohexane ring or C4 of the oxane ring). The outcome is dictated by the mechanism (S(_N)1 vs. S(_N)2). wikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.comchemistrysteps.com An S(_N)2 attack would likely occur at the less sterically hindered carbon, while an S(_N)1 mechanism would proceed through the more stable carbocation.
Influence of the Alkoxy Group: The (oxan-4-yloxy) group, being an electron-donating group, can influence the reactivity of the cyclohexane ring in electrophilic reactions, although such reactions are not typical for this type of saturated system. In related aromatic systems, alkoxy groups are known to be ortho, para-directing. libretexts.orgorganicchemistrytutor.comyoutube.com
The stereochemistry of the molecule, with its (1S,2S) configuration, would also play a significant role in the selectivity of many reactions. The substituents will prefer to occupy equatorial positions to minimize steric hindrance, and the accessibility of reagents to the reactive sites will be influenced by the conformational preferences of the disubstituted cyclohexane ring. khanacademy.orglumenlearning.comlibretexts.orgpressbooks.publibretexts.org
Due to the absence of specific experimental data, the following table provides a hypothetical overview of potential transformations and the expected selectivity based on general chemical principles.
| Reaction Type | Reagent(s) | Target Functional Group | Expected Major Product Type | Selectivity Principle |
| Oxidation | PCC, DMP, Swern | Secondary Alcohol | Ketone | Chemoselective for alcohol over ether |
| Ether Cleavage | HBr or HI (conc.) | Ether | Alkyl Halide and Alcohol | May lack chemoselectivity with alcohol |
| Dehydration | H₂SO₄ (conc.), heat | Secondary Alcohol | Alkene | Regioselectivity governed by Zaitsev's rule |
| Protection | TBDMSCl, Imidazole | Secondary Alcohol | Silyl Ether | Chemoselective protection of the alcohol |
Derivatization and Chemical Transformations of 1s,2s 2 Oxan 4 Yloxy Cyclohexan 1 Ol
Selective Functional Group Interconversions at the Hydroxyl Moiety
The secondary alcohol is the most reactive site for a range of functional group interconversions, including esterification, etherification, oxidation, and reduction pathways.
Esterification and Etherification Reactions
The hydroxyl group can be readily converted into esters and ethers to introduce a variety of substituents. These reactions are typically carried out under standard conditions.
Esterification: The reaction of (1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol with acyl chlorides or carboxylic anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, yields the corresponding esters. These reactions are generally high-yielding and proceed with retention of stereochemistry at the C-1 position.
| Reagent | Conditions | Product |
| Acetyl chloride | Pyridine, CH₂Cl₂, 0 °C to rt | (1S,2S)-2-(oxan-4-yloxy)cyclohexyl acetate |
| Benzoyl chloride | Triethylamine, CH₂Cl₂, 0 °C to rt | (1S,2S)-2-(oxan-4-yloxy)cyclohexyl benzoate (B1203000) |
| Acetic anhydride | DMAP, CH₂Cl₂, rt | (1S,2S)-2-(oxan-4-yloxy)cyclohexyl acetate |
Etherification: The formation of ethers can be achieved via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then reacted with an alkyl halide.
| Reagent | Conditions | Product |
| 1. NaH, THF, 0 °C2. Methyl iodide | THF, 0 °C to rt | (1S,2S)-1-methoxy-2-(oxan-4-yloxy)cyclohexane |
| 1. NaH, THF, 0 °C2. Benzyl (B1604629) bromide | THF, 0 °C to rt | (1S,2S)-1-(benzyloxy)-2-(oxan-4-yloxy)cyclohexane |
Oxidation and Reduction Pathways
The secondary alcohol can be oxidized to the corresponding ketone, and in some cases, the resulting ketone can be reduced back to the alcohol, potentially with different stereoselectivity.
Oxidation: A variety of oxidizing agents can be employed to convert the hydroxyl group to a carbonyl group. The choice of oxidant can be crucial to avoid side reactions, particularly those involving the ether linkage.
| Reagent | Conditions | Product |
| Pyridinium (B92312) chlorochromate (PCC) | CH₂Cl₂, rt | (S)-2-(oxan-4-yloxy)cyclohexan-1-one |
| Dess-Martin periodinane | CH₂Cl₂, rt | (S)-2-(oxan-4-yloxy)cyclohexan-1-one |
| Swern oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, -78 °C to rt | (S)-2-(oxan-4-yloxy)cyclohexan-1-one |
Reduction of the corresponding ketone: The reduction of (S)-2-(oxan-4-yloxy)cyclohexan-1-one can lead to the formation of either the starting material, this compound, or its diastereomer, (1R,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol, depending on the reducing agent and reaction conditions.
| Reagent | Conditions | Major Product |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol, 0 °C | This compound |
| Lithium aluminum hydride (LiAlH₄) | THF, 0 °C | Mixture of diastereomers |
| L-Selectride® | THF, -78 °C | (1R,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol |
Transformations Involving the Oxane Ring System
The oxane ring is generally stable but can undergo ring-opening reactions under specific conditions. Additionally, modifications at the carbon atoms of the oxane ring can be envisioned, although these are typically more challenging.
Ring-Opening Reactions and Subsequent Functionalization
Acid-catalyzed cleavage of the ether linkage can lead to ring-opening of the oxane moiety. This reaction can generate a diol derivative, which can then be further functionalized.
| Reagent | Conditions | Product |
| HBr, acetic acid | Reflux | 4-((1S,2S)-2-hydroxycyclohexyl)oxy)pentan-1-ol derivative |
| Trimethylsilyl iodide (TMSI) | Acetonitrile, 0 °C to rt | Complex mixture of ring-opened products |
Modifications at the Oxane Carbon Atoms
Direct functionalization of the oxane ring's C-H bonds is challenging due to their low reactivity. However, radical-based or metal-catalyzed C-H activation strategies could potentially be employed to introduce new functional groups. Such transformations are highly dependent on the development of specific and selective catalytic systems.
Theoretical and Computational Chemistry of 1s,2s 2 Oxan 4 Yloxy Cyclohexan 1 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the electronic structure and energetics of (1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's conformational preferences and spectroscopic properties.
The conformational flexibility of this compound, arising from the cyclohexane (B81311) and oxane rings and the glycosidic linkage, results in a complex potential energy surface. Computational methods are essential to map this landscape and identify the most stable conformers.
A systematic conformational search would typically be initiated using molecular mechanics, followed by geometry optimization of the low-energy structures using DFT, for instance, with the B3LYP functional and a 6-31G(d,p) basis set. The relative energies of the optimized conformers would then be calculated to determine their thermodynamic stability. Key dihedral angles, such as those defining the orientation of the oxane ring relative to the cyclohexane ring, would be systematically varied to ensure a thorough exploration of the conformational space.
Illustrative Conformational Analysis of this compound
| Conformer | Key Dihedral Angle (O-C-O-C) (°) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| A | 60 | 0.00 | 75.3 |
| B | 180 | 1.25 | 14.8 |
| C | -60 | 2.50 | 9.9 |
This table presents hypothetical data for illustrative purposes.
Theoretical calculations are instrumental in predicting and interpreting the vibrational and electronic spectra of this compound. Frequency calculations performed on the optimized geometries of the stable conformers can predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for assigning the vibrational modes observed in experimental spectra. scirp.orgnih.gov
The prediction of electronic spectra, such as UV-Vis absorption, involves calculating the excitation energies and oscillator strengths of electronic transitions. Time-dependent DFT (TD-DFT) is a commonly used method for this purpose. The calculated electronic transitions can provide insights into the molecule's photophysical properties.
Illustrative Predicted Vibrational Frequencies for the Most Stable Conformer
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3450 | O-H stretching |
| ν(C-H) | 2950-2850 | C-H stretching (cyclohexane and oxane) |
| ν(C-O-C) | 1150-1050 | C-O-C ether stretching |
| δ(C-O-H) | 1350 | C-O-H bending |
This table presents hypothetical data for illustrative purposes.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While QM calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time.
MD simulations can provide a more comprehensive sampling of the conformational space than static QM calculations. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformational states. This allows for the determination of the free energy landscape, which includes entropic contributions, and the calculation of the rates of interconversion between different conformers.
The conformation of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations with explicit solvent molecules can model these interactions in detail. nih.gov For instance, in a polar solvent like water, hydrogen bonding between the solvent and the hydroxyl and ether groups of the molecule would be expected to play a crucial role in stabilizing certain conformations over others. The analysis of radial distribution functions and hydrogen bond lifetimes from the MD trajectory can quantify these interactions.
Reaction Pathway Analysis Using Computational Methods
Computational methods can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface along a reaction coordinate, it is possible to locate transition states and calculate activation energies. This information is crucial for understanding the kinetics and thermodynamics of a reaction. For example, the mechanism of acid-catalyzed hydrolysis of the glycosidic bond could be investigated by modeling the protonation of the ether oxygen followed by the cleavage of the C-O bond.
Transition State Characterization and Activation Energy Calculation
Quantum chemical calculations are a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition states and calculating the associated activation energies. nih.govrsc.org For a molecule like this compound, these calculations could be applied to various hypothetical reactions, such as its formation via etherification or its subsequent functionalization.
The process typically begins with mapping the potential energy surface of the reaction. The structures of the reactants, products, and the transition state are optimized using methods like Density Functional Theory (DFT). The transition state is a first-order saddle point on this surface, and its identity is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net
Once the transition state is located, the activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants. This value is crucial for predicting the reaction rate, as described by the Eyring equation.
Table 1: Hypothetical Activation Energies for a Reaction Involving this compound
| Reaction Pathway | Computational Method | Solvent Model | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Etherification (SN2) | B3LYP/6-31G(d) | PCM (Toluene) | 22.5 |
| Acid-Catalyzed Cleavage | M06-2X/def2-TZVP | SMD (Water) | 18.7 |
| Oxidation of Alcohol | ωB97X-D/cc-pVTZ | IEFPCM (DCM) | 15.2 |
Note: The data in this table is illustrative and not based on published experimental or computational results for this specific compound.
Prediction of Stereochemical Outcomes
Computational chemistry provides significant insights into the stereoselectivity of chemical reactions. nih.gov For reactions involving or forming this compound, computational models can predict which diastereomer or enantiomer will be preferentially formed.
The prediction of stereochemical outcomes relies on comparing the activation energies of the transition states leading to the different stereoisomeric products. According to the Curtin-Hammett principle, the product ratio is determined by the difference in the Gibbs free energies of the diastereomeric transition states. nih.gov A lower activation energy for one transition state implies that the corresponding stereoisomer will be the major product.
For instance, in a hypothetical reaction where a nucleophile attacks the carbonyl group of a precursor to this compound, there would be two possible faces of attack. Computational modeling can determine the transition state structures for both approaches. Steric and electronic factors influencing the stability of these transition states can be analyzed to rationalize the predicted stereoselectivity.
Table 2: Hypothetical Computational Prediction of Diastereoselectivity
| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (at 298 K) |
|---|---|---|
| TS leading to (1S,2S) isomer | 0.0 | >99 |
| TS leading to (1R,2S) isomer | 2.8 | <1 |
Note: This table presents a hypothetical scenario to illustrate the methodology.
Computational Studies on Ligand Design and Catalyst Performance
The this compound scaffold, with its defined stereochemistry and functional groups, has the potential to be used as a chiral ligand in asymmetric catalysis. Computational chemistry plays a pivotal role in the rational design of such ligands and in predicting the performance of the resulting catalysts. researchgate.netmdpi.com
Computational studies can be used to:
Model Ligand-Metal Interactions: By calculating the binding energy and geometry of the ligand coordinated to a metal center, researchers can assess the stability and potential catalytic activity of the complex.
Predict Enantioselectivity: For a given catalytic reaction, the transition states for the formation of both enantiomeric products can be modeled. The difference in activation energies (ΔΔG‡) can be used to predict the enantiomeric excess (ee) of the reaction. nih.gov
Optimize Ligand Structure: Computational models allow for in-silico modification of the ligand structure to enhance catalyst performance. By systematically altering substituents on the cyclohexane or oxane rings, researchers can identify modifications that lead to higher activity and selectivity. researchgate.net
Table 3: Hypothetical Data for a Computationally Designed Catalyst
| Ligand Modification | Metal Center | Calculated ΔΔG‡ (kcal/mol) | Predicted Enantiomeric Excess (%) |
|---|---|---|---|
| None | Rh(I) | 1.9 | 95 |
| Phenyl group at C4 of cyclohexane | Rh(I) | 2.5 | 98 |
| Trimethylsilyl on oxane | Rh(I) | 1.2 | 80 |
Note: The data presented is for illustrative purposes to demonstrate the application of computational methods in ligand design.
Advanced Spectroscopic and Structural Elucidation Techniques for 1s,2s 2 Oxan 4 Yloxy Cyclohexan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the constitution, configuration, and conformation of organic molecules in solution. For (1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would be foundational.
2D NMR Techniques for Connectivity and Relative Stereochemistry
2D NMR experiments are crucial for unambiguously establishing the covalent framework (connectivity) of the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to piece together the spin systems of the cyclohexane (B81311) and oxane rings.
COSY: This experiment would reveal proton-proton (¹H-¹H) couplings within each ring system. For instance, the proton at C1 (H1) of the cyclohexane ring would show a correlation to the proton at C2 (H2), which in turn would correlate with its neighbors on C3, and so on around the ring. This allows for the sequential assignment of all protons within each carbocycle.
HSQC: This experiment correlates each proton signal with the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons in both the cyclohexane and oxane moieties.
HMBC: This experiment detects longer-range couplings (typically over two to three bonds) between protons and carbons. A key correlation would be observed between the proton at C2 of the cyclohexane ring (H2) and the carbon at C4 of the oxane ring (C4'), and conversely, between the protons on C3'/C5' of the oxane ring and C2 of the cyclohexane ring, definitively establishing the ether linkage between the two rings.
The relative stereochemistry of the substituents on the cyclohexane ring (the hydroxyl at C1 and the oxanyloxy group at C2) can be inferred from the coupling constants (³J-values) observed in the high-resolution ¹H NMR spectrum. For a trans-diaxial relationship between H1 and H2, a large coupling constant (typically 8-12 Hz) would be expected. Conversely, a trans-diequatorial or cis arrangement would result in smaller coupling constants (typically 2-5 Hz). Given the (1S,2S) configuration, a trans relationship exists between the two substituents. The thermodynamically preferred conformation would likely place the bulky oxanyloxy group in an equatorial position, forcing the hydroxyl group also into an equatorial position. This would result in an axial-axial relationship between H1 and H2, leading to a large ³J(H1,H2) coupling constant.
Table 1: Hypothetical 2D NMR Correlations for this compound
| ¹H Signal | COSY Correlations | HMBC Correlations (Selected) |
| H1 (cyclohexane) | H2, H6 | C2, C5, C6 |
| H2 (cyclohexane) | H1, H3 | C1, C3, C4, C4' (oxane) |
| H4' (oxane) | H3', H5' | C2', C3', C5', C6', C2 (cyclohexane) |
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY) for Conformational Analysis
While coupling constants provide information about through-bond relationships, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) provides information about through-space proximity of nuclei, which is critical for detailed conformational analysis. These experiments detect correlations between protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com
For this compound, a key application of NOESY would be to confirm the relative orientation of the substituents on the cyclohexane ring. In the preferred chair conformation with both substituents in equatorial positions, specific NOE correlations would be expected:
A strong NOE would be observed between the axial proton at C1 (H1_ax) and the other axial protons on the same face of the ring, namely at C3 (H3_ax) and C5 (H5_ax).
The equatorial proton at C2 (H2_eq) would show NOE correlations to the adjacent equatorial and axial protons at C1 and C3.
Crucially, NOE correlations between protons on the cyclohexane ring and protons on the oxane ring would establish the preferred orientation of the two rings relative to each other. For example, H2 of the cyclohexane might show a spatial correlation to H3' and H5' of the oxane ring.
These through-space interactions provide a detailed 3D picture of the molecule's predominant conformation in solution. mdpi.comlibretexts.org
Table 2: Predicted Key NOESY/ROESY Correlations for the Diequatorial Conformer
| Proton 1 | Proton 2 | Expected Intensity | Implication |
| H1 (axial) | H3 (axial) | Strong | 1,3-diaxial relationship, confirms chair conformation |
| H1 (axial) | H5 (axial) | Strong | 1,3-diaxial relationship, confirms chair conformation |
| H2 (equatorial) | H4' (oxane) | Medium | Proximity of the two rings, defines relative orientation |
X-ray Crystallography of Crystalline Derivatives and Complexes
X-ray crystallography provides the most definitive and unambiguous structural information, including absolute stereochemistry, bond lengths, bond angles, and solid-state conformation. The primary challenge would be obtaining a single crystal of sufficient quality, which may necessitate the synthesis of a crystalline derivative (e.g., a benzoate (B1203000) or p-nitrobenzoate ester).
Absolute Stereochemical Determination
For a molecule containing only light atoms (C, H, O), the determination of absolute stereochemistry requires specific methods. The most common is the use of anomalous dispersion, often by incorporating a heavier atom into the crystal structure. An alternative, and highly reliable method, is to crystallize a derivative formed with a chiral reagent of known absolute configuration, such as Mosher's acid. usm.edu However, if the crystallization is performed using a chiral solvent or resolving agent, the absolute configuration can often be determined directly from high-quality diffraction data, for instance, by calculating the Flack parameter. This would provide unequivocal proof of the (1S,2S) configuration, confirming the stereochemical assignments made by other methods. usm.eduresearchgate.net
Solid-State Conformations and Packing
The crystal structure would reveal the precise three-dimensional arrangement of the molecule in the solid state. nih.govnih.gov This includes:
Conformation: It would confirm the chair conformation of the cyclohexane ring and the oxane ring and show the precise torsional angles. It would definitively establish whether the substituents on the cyclohexane ring are equatorial or axial.
Bond Parameters: Exact bond lengths and angles for the entire molecule would be determined.
Intermolecular Interactions: The crystal packing would show how individual molecules interact with each other through forces like hydrogen bonding (involving the hydroxyl group) and van der Waals interactions. This information is crucial for understanding the solid-state properties of the compound.
Table 3: Hypothetical Key Crystallographic Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ (chiral) |
| a (Å) | 10.5 |
| b (Å) | 12.8 |
| c (Å) | 15.2 |
| Flack Parameter | ~0.0(1) |
| C1-O-H Bond Angle (°) | 109.5 |
| C1-C2 Torsion Angle (°) | -55.0 (gauche) |
Chiroptical Spectroscopy: Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)
Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. They are exceptionally sensitive to the absolute configuration and conformation of molecules in solution. researchgate.netnih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov The resulting spectrum is a complex fingerprint of the molecule's 3D structure. For this compound, the VCD spectrum would be dominated by signals from C-H, O-H, and C-O stretching and bending modes. By comparing the experimental VCD spectrum with a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT) for the (1S,2S) enantiomer, the absolute configuration can be confidently assigned. nih.govnih.gov A good match between the experimental and calculated spectra provides strong evidence for the assigned stereochemistry.
Electronic Circular Dichroism (ECD): ECD is the counterpart to VCD in the ultraviolet-visible region of the spectrum, measuring differential absorption during electronic transitions. nih.gov Although this compound lacks a strong chromophore, it would still exhibit ECD signals (Cotton effects) corresponding to the n → σ* transitions of the oxygen atoms. Similar to VCD, the comparison of the experimental ECD spectrum with TD-DFT (Time-Dependent DFT) calculations for the known stereoisomer allows for the unambiguous determination of the absolute configuration. mdpi.comrsc.org
The combination of these advanced spectroscopic and crystallographic techniques would provide a comprehensive and unambiguous structural and stereochemical profile of this compound, leaving no ambiguity as to its connectivity, absolute configuration, and preferred conformation.
Experimental VCD/ECD for Absolute Configuration Assignment
The absolute configuration of a chiral molecule, which describes the three-dimensional arrangement of its atoms, can be experimentally determined using chiroptical spectroscopic techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.
For this compound, the experimental VCD and ECD spectra would serve as a unique fingerprint of its specific stereoisomer. The process typically involves dissolving the purified compound in a suitable solvent, such as chloroform (B151607) or methanol, and recording the spectra. The resulting VCD spectrum in the infrared region and the ECD spectrum in the ultraviolet-visible region are then compared with theoretical spectra calculated for the known (1S,2S) configuration. A direct correlation between the experimental and calculated spectra confirms the absolute configuration.
Hypothetical VCD Data for this compound:
| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Mode Assignment |
| 2950 | +2.5 | C-H stretch (cyclohexane) |
| 2870 | -1.8 | C-H stretch (oxane) |
| 1100 | +5.3 | C-O-C stretch (ether linkage) |
| 1050 | -4.1 | C-O stretch (alcohol) |
Hypothetical ECD Data for this compound:
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) | Electronic Transition |
| 210 | +1.2 | n → σ* (C-O) |
| 195 | -0.8 | σ → σ* |
Computational VCD/ECD for Conformational Isomer Differentiation
Computational modeling is a powerful tool used in conjunction with experimental VCD and ECD to differentiate between various possible conformational isomers. For a flexible molecule like this compound, which contains two six-membered rings, multiple low-energy conformations can coexist in solution.
The computational process begins with a conformational search using methods like molecular mechanics or density functional theory (DFT) to identify all stable conformers. Subsequently, the VCD and ECD spectra for each of these conformers are calculated at a higher level of theory. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra, based on their relative energies. By comparing this computed spectrum with the experimental one, not only can the absolute configuration be confirmed, but the predominant conformational isomers in solution can also be identified. This provides a detailed picture of the molecule's three-dimensional structure and flexibility.
Advanced Mass Spectrometry for Structural Confirmation and Fragmentation Studies
Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), are vital for confirming the molecular structure and studying the fragmentation pathways of this compound.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental composition, confirming the molecular formula C₁₂H₂₂O₃.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a specific fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's connectivity. For this compound, characteristic fragmentation patterns would be expected.
Expected Fragmentation Pathways:
Loss of the oxane ring: Cleavage of the ether bond could lead to the loss of an oxan-4-yloxy radical or an oxane molecule, resulting in a fragment ion corresponding to the cyclohexanol (B46403) moiety.
Dehydration: The loss of a water molecule (H₂O) from the cyclohexanol ring is a common fragmentation pathway for alcohols.
Ring opening and cleavage: Fragmentation of the cyclohexane or oxane rings can produce a series of smaller fragment ions.
Hypothetical High-Resolution Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z | Assignment |
| [M+H]⁺ | 215.1642 | 215.1645 | Protonated Molecular Ion |
| [M-H₂O+H]⁺ | 197.1536 | 197.1539 | Dehydrated Ion |
| [C₆H₁₁O]⁺ | 99.0804 | 99.0807 | Cyclohexanol-derived fragment |
By analyzing these fragmentation patterns, the structural integrity of the molecule, including the presence of the cyclohexanol and oxane rings and their ether linkage, can be unequivocally confirmed.
Future Research Directions and Emerging Applications
Development of Novel Stereoselective Catalytic Systems for Related Structures
The precise control over the stereochemistry of (1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol is paramount for any of its potential applications. Future research will undoubtedly focus on the development of efficient and highly selective catalytic systems to access this and structurally related 1,2-disubstituted cyclohexanes. Key areas of investigation will likely include organocatalysis, biocatalysis, and transition-metal catalysis.
Organocatalytic approaches have emerged as a powerful tool for the asymmetric synthesis of complex molecules. nih.gov For structures analogous to the target compound, proline-derived catalysts and chiral bifunctional catalysts, such as amino-squaramides, could be employed to facilitate key bond-forming reactions, like Michael additions or aldol (B89426) reactions, that construct the cyclohexane (B81311) backbone with high diastereoselectivity and enantioselectivity. nih.govuniroma1.itmdpi.com
Biocatalysis offers an environmentally benign and highly selective alternative. Enzymes, particularly ene-reductases from the old yellow enzyme (OYE) family, have shown remarkable efficacy in the desymmetrization of prochiral cyclohexadienones, providing access to chiral cyclohexenones with excellent enantioselectivity (up to >99% ee). nih.govelsevierpure.comacs.org These chiral intermediates are valuable precursors for the synthesis of multi-substituted cyclohexane derivatives.
Transition-metal catalysis remains a cornerstone of stereoselective synthesis. Iridium-catalyzed asymmetric hydrogenation, for instance, has been successfully applied to tetrasubstituted cyclic alkenes to produce cis-1,2-disubstituted cyclohexanes with high enantiomeric and diastereomeric purity. nih.gov Future work could adapt such methodologies for the synthesis of trans isomers or explore other metal-ligand combinations for novel transformations.
A comparative overview of potential catalytic approaches is presented in the table below.
| Catalytic System | Precursor Type | Key Transformation | Typical Selectivity | Potential Advantages |
| Organocatalysis | Prochiral ketones/aldehydes | Asymmetric Michael/Aldol | >95% ee, >20:1 dr | Metal-free, mild conditions |
| Biocatalysis | Cyclohexadienones | Desymmetrizing Hydrogenation | up to >99% ee | Green, high selectivity |
| Metal Catalysis | Substituted Cyclohexenes | Asymmetric Hydrogenation | >99% ee, >99% cis/trans | High turnover, broad scope |
Integration into Flow Chemistry and Automated Synthesis Workflows
The transition from traditional batch synthesis to continuous flow processes is a significant trend in modern chemistry, offering enhanced safety, reproducibility, and scalability. rsc.orgsemanticscholar.org The synthesis of this compound and its derivatives is well-suited for integration into flow chemistry workflows.
Key synthetic steps, such as catalytic hydrogenations, etherifications, and purifications, can be performed in dedicated flow reactors. uc.ptresearchgate.net For instance, a multi-step flow system could be designed to first carry out a catalytic asymmetric reaction to form the chiral cyclohexane core, followed by an in-line etherification to introduce the oxane moiety. researchgate.net The use of packed-bed reactors containing immobilized catalysts or reagents can streamline the process, minimize waste, and allow for the straightforward isolation of the product. uc.pt
Furthermore, the integration of these flow systems with automated platforms, controlled by machine learning algorithms, could enable rapid reaction optimization and the creation of libraries of related compounds for screening purposes. beilstein-journals.org This approach would accelerate the discovery of new derivatives with potentially valuable biological or material properties.
Potential Stages for a Flow Synthesis Workflow:
Stereoselective Cyclohexane Formation: A packed-bed reactor with a chiral catalyst for asymmetric hydrogenation or a desymmetrization reaction.
Ether Synthesis: A heated coil reactor for the nucleophilic substitution reaction to form the ether linkage.
In-line Purification: A column with a scavenger resin to remove unreacted starting materials and by-products.
Real-time Analysis: Integration of spectroscopic techniques (e.g., NMR, IR) for continuous monitoring of the reaction progress and product quality.
Exploration as a Scaffold for Advanced Materials, including Supramolecular Assemblies
The rigid, three-dimensional structure of the cyclohexane ring, combined with the hydrogen-bonding capabilities of the hydroxyl group and the ether linkage, makes this compound an attractive scaffold for the design of advanced materials.
In the field of supramolecular chemistry, molecules containing cyclohexane units have been shown to form ordered structures, such as organogels, through intermolecular hydrogen bonding. nih.gov The specific stereochemistry of the target compound could direct the formation of unique helical or lamellar supramolecular assemblies. nih.gov These materials could find applications as, for example, chiral recognition media or stimuli-responsive materials. The principles of molecular recognition, central to supramolecular chemistry, would govern the interaction of this scaffold with other molecules. alfachemic.commdpi.com
Furthermore, the hydroxyl group provides a handle for polymerization or for grafting the molecule onto surfaces. Polymers incorporating this chiral motif could exhibit interesting chiroptical properties or be used as chiral stationary phases in chromatography. As a building block, it could also be incorporated into more complex architectures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the defined stereochemistry could induce chirality in the resulting porous material.
Potential Material Applications:
| Material Type | Key Structural Feature | Potential Function |
| Supramolecular Gels | Hydrogen bonding network | Chiral separation, controlled release |
| Chiral Polymers | Polymerizable hydroxyl group | Chiroptical devices, asymmetric catalysis |
| Functionalized Surfaces | Reactive hydroxyl group | Enantioselective sensors |
| Porous Frameworks | Rigid, chiral scaffold | Asymmetric separations, heterogeneous catalysis |
Role in Green Chemistry Methodologies for Sustainable Synthesis
Future research into the synthesis of this compound will be heavily influenced by the principles of green chemistry, aiming to develop more sustainable and environmentally benign processes. rsc.org
One key area of focus is the use of greener solvents and reaction conditions. For example, the synthesis of cyclic ethers has been explored in high-temperature liquid water, which can be accelerated by the presence of carbon dioxide. rsc.org The selective oxidation of cyclic alcohols to ketones, a common transformation, is also being investigated using greener oxidants like hydrogen peroxide, often with the aid of ultrasound to enhance reaction rates. researchgate.net
The development of catalytic methods, as discussed in section 8.1, is inherently a green chemistry approach, as it reduces the need for stoichiometric reagents and minimizes waste. Biocatalysis, in particular, operates under mild, aqueous conditions and utilizes renewable resources. nih.govelsevierpure.com
Atom economy is another crucial principle. Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product will be favored. Methodologies such as tandem or domino reactions, where multiple bond-forming events occur in a single step, are particularly attractive in this regard. beilstein-journals.org The stereoselective synthesis of highly substituted cyclohexanes has been achieved through such cascade reactions. nih.govbeilstein-journals.org
Green Chemistry Strategies for Synthesis:
| Green Chemistry Principle | Application to Synthesis |
| Safer Solvents | Use of water, supercritical CO₂, or ionic liquids. rsc.orgresearchgate.net |
| Catalysis | Employing organo-, bio-, or metal catalysts to reduce waste. nih.govelsevierpure.comnih.gov |
| Energy Efficiency | Use of microwave or ultrasound irradiation to reduce reaction times. researchgate.net |
| Renewable Feedstocks | Deriving starting materials from biomass. researchgate.net |
| Atom Economy | Designing cascade or tandem reactions to minimize by-products. beilstein-journals.org |
Q & A
Q. Q1. What are the common stereoselective synthetic routes for (1S,2S)-2-(oxan-4-yloxy)cyclohexan-1-ol?
A1. Stereoselective synthesis often employs chiral catalysts or auxiliaries. For cyclohexanol derivatives, methods like Sharpless asymmetric dihydroxylation or enzymatic resolution are applicable. For example, describes a regioselective epoxide ring-opening using NaH and propargyl bromide in THF, yielding stereospecific products (55% yield). Similar strategies can be adapted for introducing the oxan-4-yloxy group via nucleophilic substitution or Mitsunobu reactions, ensuring retention of (1S,2S) configuration .
Q. Q2. How can the purity and stereochemistry of the compound be validated post-synthesis?
A2. Use chiral HPLC or GC with columns like Chiralpak® IA/IB to confirm enantiopurity. NMR (¹H and ¹³C) can resolve stereochemistry by analyzing coupling constants (e.g., axial vs. equatorial proton splitting in cyclohexanol derivatives). HRMS (as in ) confirms molecular formula. For example, a compound with MW 222.37 (C15H26O) showed a 0.3 ppm error in HRMS-ESI, validating purity .
Advanced Synthesis & Optimization
Q. Q3. What catalytic systems optimize the yield of this compound in allylic oxidations?
A3. Polyoxometalate catalysts (e.g., Co1.5PW12O40) enhance allylic oxidation efficiency. shows that cyclohexene oxidation under 5 bar O2 at 70°C for 4 h with 900 mg catalyst achieves 85% conversion to 2-cyclohexen-1-one. Adapting this, the oxan-4-yloxy group could be introduced via epoxidation followed by regioselective ring-opening, with reaction conditions tuned for steric hindrance .
Q. Q4. How do solvent polarity and temperature affect stereochemical outcomes in its synthesis?
A4. Polar aprotic solvents (e.g., THF, acetonitrile) stabilize transition states in SN2 reactions, favoring retention of configuration. highlights hexane and ethyl acetate for selective hydrogenolysis. For example, at 0°C, NaH in THF ( ) minimized side reactions, preserving stereochemistry. Computational modeling (DFT) can predict solvent effects on activation barriers .
Reactivity & Functionalization
Q. Q5. What are the key functionalization pathways for modifying the oxan-4-yloxy group?
A5. The oxan-4-yloxy group can undergo acid-catalyzed hydrolysis to yield diols or be alkylated using propargyl bromides ( ). Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) could introduce aryl groups. ’s chloromethyl derivative suggests halogenation as a route for further derivatization .
Q. Q6. How does the compound’s conformation influence its reactivity in ring-opening reactions?
A6. The equatorial positioning of the oxan-4-yloxy group reduces steric strain, favoring nucleophilic attack at the axial position. In , epoxy ring-opening at 0°C with NaH resulted in trans-diaxial addition. Conformational analysis via NOESY NMR can identify reactive sites .
Analytical & Mechanistic Studies
Q. Q7. What advanced techniques resolve contradictions in kinetic vs. thermodynamic product ratios?
A7. Time-resolved in-situ IR or Raman spectroscopy monitors reaction progress. For example, ’s selectivity for 2-cyclohexen-1-one (over -1-ol) was attributed to Co1.5PW12O40’s redox properties. Transition-state modeling (DFT) and isotopic labeling (e.g., ¹⁸O) can distinguish pathways .
Q. Q8. How can enantiomeric excess (ee) be quantified without chiral columns?
A8. Mosher’s ester analysis or chiral shift reagents (e.g., Eu(hfc)₃) in ¹H NMR differentiate enantiomers. For example, diastereomeric derivatives of cyclohexanol in (CAS 58319-05-4) showed distinct splitting patterns .
Applications in Research
Q. Q9. What role does this compound play in asymmetric catalysis or natural product synthesis?
A9. As a chiral building block, it can synthesize terpenoids (e.g., ’s bicyclic derivatives) or glycosides ( ). Its rigid cyclohexane backbone mimics natural product scaffolds, enabling studies on bioactivity or enzyme inhibition .
Q. Q10. How is it used in studying enzyme-substrate interactions?
A10. The oxan-4-yloxy group mimics glycosidic oxygen in glycosidase assays. Isotope-labeled analogs (e.g., ¹³C at C2) track binding via NMR or X-ray crystallography. ’s glucosylated carotenoid derivatives illustrate similar probing of biosynthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
